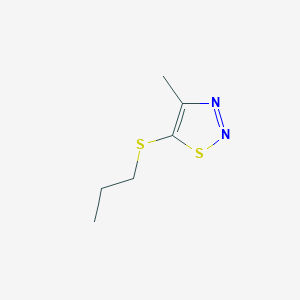

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

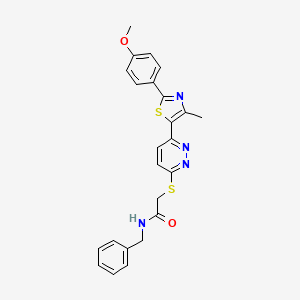

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide (MTDPS) is a sulfur-containing organic compound that has been studied extensively for its potential use in various scientific research applications. MTDPS is a member of the 1,2,3-thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Solar Energy Conversion

A study by Rahman et al. (2018) explored the use of an organo-sulfur compound, closely related to the thiadiazole derivatives, as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This compound, combined with a conducting polymer counter electrode, exhibited improved redox behavior and significant power conversion efficiency, demonstrating a promising alternative for sensitization-based solar cells (Rahman et al., 2018).

Materials Chemistry

Ardan et al. (2017) reported the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core. This work underscores the potential of 1,3,4-thiadiazoles as precursors in the crystal engineering of organometallic materials, highlighting their coordinating behavior with transition metal ions and their versatility in materials chemistry (Ardan et al., 2017).

Pharmaceutical Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiadiazole groups, showing high singlet oxygen quantum yield. These derivatives have potential applications in photodynamic therapy for cancer treatment, demonstrating the importance of thiadiazole derivatives in developing new photosensitizers (Pişkin et al., 2020).

Corrosion Inhibition

Quraishi and Khan (2006) studied the inhibition of mild steel corrosion in sulfuric acid solution by thiadiazoles. Their findings indicate that thiadiazole derivatives act as effective corrosion inhibitors, suggesting their potential in protecting metals from corrosion in industrial applications (Quraishi & Khan, 2006).

Propiedades

IUPAC Name |

4-methyl-5-propylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2/c1-3-4-9-6-5(2)7-8-10-6/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKOVLHVWUYOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(N=NS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976611.png)

![1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2976612.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)

![3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2976628.png)

![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)

![ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B2976632.png)